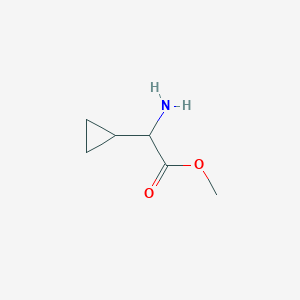

Methyl 2-amino-2-cyclopropylacetate

Description

Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS: 535936-86-8) is an organic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. Key physicochemical properties include:

- Density: 1.147 g/cm³

- Boiling Point: ~162°C (at 760 mmHg)

- LogP: 1.399 (indicating moderate lipophilicity)

- Solubility: Soluble in DMSO, H₂O, ethanol, and DMF .

This compound is widely used in life sciences research, particularly as a building block for pharmaceuticals and bioactive molecules. It is stored at -20°C for long-term stability and requires careful handling due to its hygroscopic nature .

Properties

IUPAC Name |

methyl 2-amino-2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5(7)4-2-3-4/h4-5H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIFONPEUDXXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-cyclopropylacetate can be synthesized through the condensation of DL-cyclopropylglycine with formic acid to obtain DL-cyclopropylglycine methyl ester. This ester is then reacted with hydrogen chloride to produce this compound hydrochloride .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-cyclopropylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed:

Oxidation: Formation of cyclopropyl oxides.

Reduction: Formation of cyclopropylamines.

Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-cyclopropylacetate is widely used in scientific research due to its versatile properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-2-cyclopropylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s binding affinity and activity. This interaction can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-chloro-2-cyclopropylideneacetate (CAS: 82979-45-1)

- Molecular Formula : C₆H₇ClO₂

- Molecular Weight : 146.01 g/mol

- Key Differences: Functional Group: Chloro-substituted cyclopropane vs. amino-substituted cyclopropane in the target compound. Reactivity: The chloro derivative undergoes Michael additions and Grignard reactions to synthesize spirocyclopropaneoxazolines and tetrahydroquinazolinones, making it a key intermediate in medicinal chemistry . Applications: Used in synthesizing Tadalafil analogs and other bioactive heterocycles, whereas the amino derivative is tailored for peptide mimetics and metabolic studies .

Data Table: Comparison of Physicochemical Properties

| Property | Methyl 2-amino-2-cyclopropylacetate HCl | Methyl 2-chloro-2-cyclopropylideneacetate |

|---|---|---|

| Molecular Weight | 165.62 g/mol | 146.01 g/mol |

| LogP | 1.399 | ~1.2 (estimated) |

| Key Reactivity | Nucleophilic amino group | Electrophilic chloro group |

| Primary Applications | Life sciences, drug intermediates | Biologically active heterocycles |

Ethyl 2-amino-2-cyclopropylacetate (CAS: 1284942-95-5)

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Key Differences: Ester Group: Ethyl ester vs. methyl ester. Synthesis: Ethyl esters often require distinct reaction conditions (e.g., ethanol as a solvent), whereas methyl esters are more reactive in polar aprotic solvents like DMSO . Stability: Ethyl esters are generally more hydrolytically stable under acidic conditions compared to methyl esters .

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS: 138326-68-8)

- Molecular Formula: C₆H₁₂ClNO₂ (same as racemic form)

- Key Differences :

Benzyl 2-amino-2-cyclopropylacetate hydrochloride

- Molecular Formula: C₁₂H₁₄ClNO₂ (estimated)

- Key Differences :

- Benzyl Group : Introduces aromaticity, increasing molecular weight (~235 g/mol) and LogP (~2.5). This enhances lipophilicity but may reduce aqueous solubility .

- Applications : The benzyl group facilitates selective deprotection in peptide synthesis, unlike the methyl ester, which is cleaved under milder conditions .

Biological Activity

Methyl 2-amino-2-cyclopropylacetate (MCA) is a chemical compound notable for its unique structural properties and significant biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: with a molecular weight of approximately 145.16 g/mol. The compound features a cyclopropyl group attached to an amino acid backbone, which imparts distinct steric and electronic properties that influence its biological activity.

The mechanism of action of MCA involves its interaction with various molecular targets, including enzymes and receptors. The cyclopropyl moiety enhances its binding affinity to specific biological targets, modulating critical biochemical pathways. This interaction can lead to various physiological effects, making it a compound of interest in medicinal chemistry.

Biological Activity Profiles

Research indicates that MCA exhibits a range of biological activities, including:

- Enzyme Interaction : MCA has been studied for its role in enzyme inhibition, particularly as a potential inhibitor of HIV-1 protease, which is crucial for viral replication.

- Metabolic Pathways : The compound influences several metabolic pathways due to its structural similarity to natural amino acids, allowing it to engage with biological processes effectively.

- Ergogenic Effects : Preliminary studies suggest that MCA may act as an ergogenic aid, enhancing physical performance during exercise.

Comparative Biological Activity

MCA's biological activity can be compared with similar compounds to highlight its unique properties. Below is a table summarizing the biological activities of MCA alongside related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | HIV-1 protease inhibition | Competitive inhibition at the active site |

| Methyl 2-amino-2-methylpropanoate | Moderate anti-inflammatory effects | Inhibition of pro-inflammatory cytokines |

| Cyclopropylglycine | Neuroprotective effects | Modulation of neurotransmitter release |

Case Studies

- HIV-1 Protease Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters evaluated derivatives of MCA for their inhibitory effects on HIV-1 protease. The findings demonstrated that certain derivatives exhibited potent inhibitory activity, suggesting potential therapeutic applications in antiviral drug development.

- Ergogenic Aid Research : Another study explored the impact of MCA on physical performance metrics in athletes. Results indicated improved endurance and strength in subjects supplemented with MCA compared to control groups, highlighting its potential as an ergogenic aid.

Synthesis and Applications

MCA serves as a valuable building block in organic synthesis due to its structural features. It is utilized in the production of various pharmaceuticals and fine chemicals through reactions such as oxidation, reduction, and substitution. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.